

N,N-Dimethylazetidin-3-amine Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-dimethylazetidin-3-amine dihydrochloride*

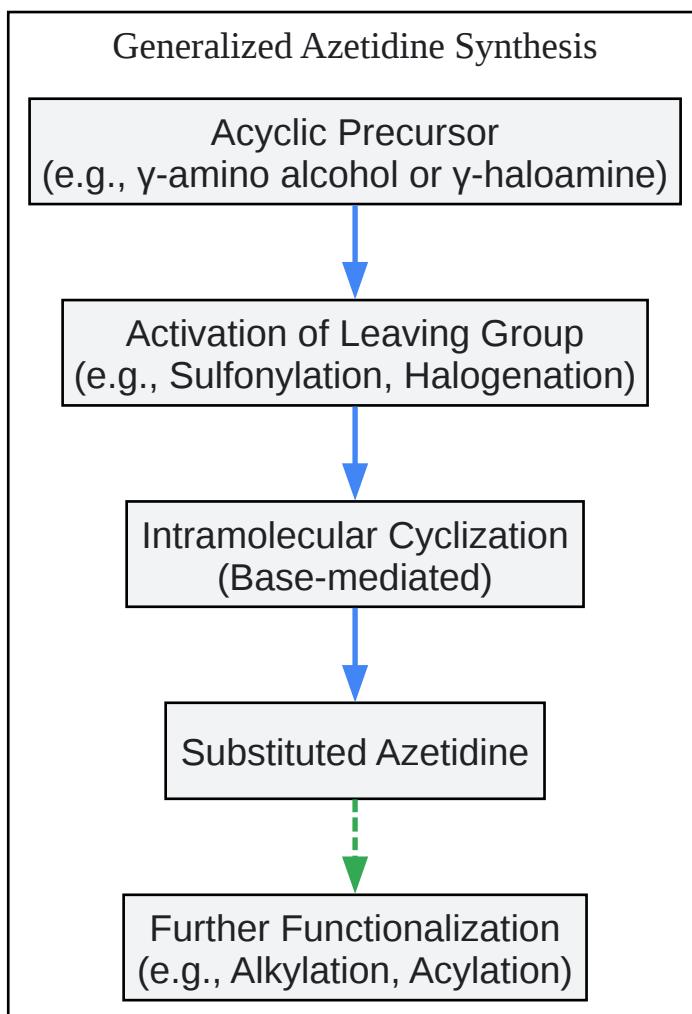
Cat. No.: B056566

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethylazetidin-3-amine dihydrochloride is a heterocyclic organic compound that belongs to the azetidine class of molecules. Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their unique structural and physicochemical properties make them valuable building blocks in the design of novel therapeutics. This technical guide provides an overview of the known properties of **N,N-dimethylazetidin-3-amine dihydrochloride**, along with a broader discussion of the synthesis and significance of azetidine-containing compounds in drug discovery.

Physicochemical Properties


The fundamental properties of **N,N-dimethylazetidin-3-amine dihydrochloride** are summarized in the table below.

Property	Value	Reference
Molecular Weight	173.08 g/mol	[1]
Molecular Formula	C ₅ H ₁₄ Cl ₂ N ₂	[1]
CAS Number	124668-49-1	[1] [2]
IUPAC Name	N,N-dimethylazetidin-3-amine;dihydrochloride	[1]
Synonyms	3-(Dimethylamino)azetidine dihydrochloride	[3]
Physical Form	Solid	
Purity	Typically >97%	[2]
Storage Conditions	Room temperature	

Synthesis of Azetidine Derivatives: A General Overview

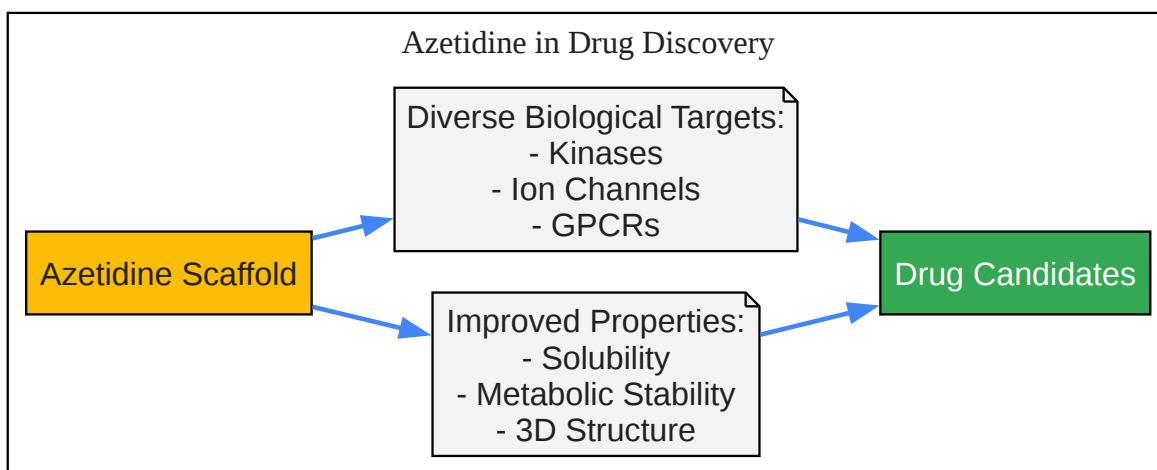
While a specific, detailed experimental protocol for the synthesis of **N,N-dimethylazetidin-3-amine dihydrochloride** is not readily available in the surveyed literature, the synthesis of azetidine rings is generally considered challenging due to inherent ring strain. However, various synthetic strategies have been developed to access this important structural motif. The preparation of **N,N-dimethylazetidin-3-amine dihydrochloride** is described in some sources as a complex, multi-step process requiring specialized organic synthesis techniques.[\[4\]](#)

A generalized workflow for the synthesis of functionalized azetidines often involves the intramolecular cyclization of a suitably substituted acyclic precursor.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of substituted azetidines.

Role in Medicinal Chemistry and Drug Development


The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry. Its incorporation into drug candidates can offer several advantages over more common saturated heterocycles like piperidine and pyrrolidine, including:

- Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, which are desirable properties for drug candidates.

- Metabolic Stability: The compact and rigid structure of the azetidine ring can confer resistance to metabolic degradation.
- Novel Chemical Space: The use of azetidines allows for the exploration of novel three-dimensional chemical space, providing opportunities for new intellectual property.
- Bioisosteric Replacement: Azetidines can serve as bioisosteres for other cyclic and acyclic moieties, enabling fine-tuning of a compound's pharmacological profile.

N,N-dimethylazetidin-3-amine dihydrochloride, as a functionalized building block, is used as an intermediate in the synthesis of more complex molecules, such as fluorescent dyes and organometallic complexes.[4] In the context of drug discovery, it is utilized in the preparation of compounds for the treatment of various diseases. For instance, it has been cited in patents related to the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) for conditions like cystic fibrosis and inhibitors of the JAK/TYK2 pathway for inflammatory and autoimmune diseases.[5][6][7]

The general significance of azetidine derivatives in drug development is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: The role of the azetidine scaffold in modern drug discovery.

Safety Information

N,N-dimethylazetidin-3-amine dihydrochloride is considered a toxic compound.[4] Standard laboratory safety protocols should be strictly followed when handling this substance, including the use of personal protective equipment to avoid direct contact with skin, eyes, and the respiratory system.[4] Waste disposal should be carried out in accordance with institutional and regulatory guidelines.[4]

Conclusion

N,N-dimethylazetidin-3-amine dihydrochloride is a valuable chemical entity for synthetic and medicinal chemists. While specific experimental and biological data for this compound are sparse in publicly accessible literature, the broader importance of the azetidine core in developing next-generation therapeutics is well-established. Researchers and drug development professionals can leverage building blocks like **N,N-dimethylazetidin-3-amine dihydrochloride** to construct novel molecules with potentially improved pharmacological properties. Further research and publication of detailed experimental procedures involving this compound would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-DIMETHYLAZETIDIN-3-AMINE DIHYDROCHLORIDE | CAS 124668-49-1 [matrix-fine-chemicals.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. N,N-dimethylazetidin-3-amine hydrochloride | C5H13CIN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN110563591A - Environment-friendly synthesis method of N, N, N' - trimethylethylenediamine - Google Patents [patents.google.com]
- 5. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]

- 6. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 7. WO2017060874A1 - N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use - Google Patents [patents.google.com]
- To cite this document: BenchChem. [N,N-Dimethylazetidin-3-amine Dihydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056566#n-n-dimethylazetidin-3-amine-dihydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com